molecular formula C11H16BrN3O4 B2831765 N'-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide CAS No. 391228-93-6

N'-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide

Cat. No. B2831765
CAS RN: 391228-93-6
M. Wt: 334.17
InChI Key: MNUFFMKSXHKEPW-UHFFFAOYSA-N
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Description

“N’-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide” is a complex organic compound. It appears to contain a 2-bromo-3-methylbutanoyl group, an ethoxyoxazole group, and a carbohydrazide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. It would likely have a significant number of non-H bonds, multiple bonds, and freely rotating bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties such as density, boiling point, vapor pressure, and others could be predicted, but without experimental data, these predictions may not be accurate .

Scientific Research Applications

Synthesis of Complex Molecules

Research demonstrates the synthesis of complex molecules such as 1,2,4-triazole, 1,3,4-oxadiazole, and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives, highlighting the potential of using similar chemical structures in creating compounds with varied biological activities. Such synthetic strategies are vital for the development of new pharmaceuticals and materials (Dawood, Farag, & Abdel‐Aziz, 2005).

Anticancer and Antimicrobial Activities

Studies on compounds incorporating thiazole and 1,3,4-thiadiazole moieties, similar in complexity to N'-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide, have shown significant anticancer and antimicrobial properties. This suggests potential research applications of N'-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide in developing new therapeutic agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Novel Synthesis Approaches

The synthesis of new sugar imine molecules and their characterization, as demonstrated in related research, showcases the innovative approaches in chemical synthesis that could be applicable for N'-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide. Such methodologies could pave the way for its application in creating new compounds with potential biological or material science applications (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).

Structure-Activity Relationship Studies

The development and structural elucidation of molecules similar to N'-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide contribute to our understanding of the structure-activity relationships (SARs). These studies are crucial for designing more effective and selective agents, whether for pharmaceutical applications or material sciences (Alotaibi, Mohamed, Abdel-Wahab, Hegazy, Kariuki, & El‐Hiti, 2018).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O4/c1-4-18-7-5-13-11(19-7)10(17)15-14-9(16)8(12)6(2)3/h5-6,8H,4H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUFFMKSXHKEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(O1)C(=O)NNC(=O)C(C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330947
Record name N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779632
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide

CAS RN

391228-93-6
Record name N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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